Buchwald-Hartwig Amination: This palladium-catalyzed reaction is employed to synthesize N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a derivative of 6-methoxyquinolin-3-amine. The reaction involves coupling a pre-synthesized isoquinoline derivative with benzophenone imine, followed by a regioselective nucleophilic aromatic substitution. []
Multicomponent Assembling: This approach utilizes 5-methylpyrazol-3-amine, aldehydes, and Meldrum's acid in the presence of sodium dodecyl sulfate as a surfactant in water to synthesize 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-6-ones. []
Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction is employed to synthesize various novel pyridine derivatives using commercially available 5-bromo-2-methylpyridin-3-amine. This method enables the direct coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids or its conversion to N-[5-bromo-2-methylpyridine-3-yl]acetamide before coupling. []
Condensation Reactions: Formylquinolines, a class of 6-methoxyquinolin-3-amine derivatives, readily undergo condensation reactions with diverse methyl arylketones to form heterocyclic chalcones. This reaction is crucial for synthesizing compounds with potential antimicrobial and antileishmanial activities. []
Coupling Reactions: 6-Bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, a derivative of 6-methoxyquinolin-3-amine, undergoes a coupling reaction to synthesize a quinoline-TMC-207 derivative, potentially valuable in anti-tuberculosis drug development. []
Nucleophilic Substitution: A one-step nucleophilic substitution reaction on tri- or hexa-bromine-substituted aromatic cores with aliphatic amines is used to create alkyl-aryl amine-rich small molecules for CO2 removal. []
Inhibition of Bacterial FtsZ: Amine-linked 2,4,6-trisubstituted pyrimidines, derived from a 6-methoxyquinolin-3-amine scaffold, exhibit potent anti-staphylococcal properties by interacting with and inhibiting the bacterial cell division protein FtsZ. This interaction disrupts the formation of the bacterial cell wall, leading to bacterial death. []
Inhibition of Mycobacterium tuberculosis bd oxidase: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. These compounds exhibit varying levels of potency against different Mycobacterium strains, suggesting their potential as a new class of anti-tuberculosis agents. []
Modulation of Dopamine Transmission: IRL790, a 6-methoxyquinolin-3-amine derivative, demonstrates a unique mechanism by selectively antagonizing dopamine D3 receptors while exhibiting agonist-like binding. This dual action profile contributes to its potential in treating motor and psychiatric complications in Parkinson's disease. []
Solubility: The solubility of 6-chloropyridazin-3-amine, a structurally similar compound, was studied in various solvents. The results indicated that its solubility increased with increasing temperature and varied depending on the solvent used. []
Crystal Structure: Several studies have determined the crystal structures of 6-methoxyquinolin-3-amine derivatives using X-ray diffraction. These studies provide valuable insights into their molecular geometries, intermolecular interactions, and packing arrangements in the solid state. [, , , , ]
Spectroscopic Properties: Characterization techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely employed to confirm the structures and study the properties of these derivatives. [, , , , , ]
Antimicrobial agents: Heterocyclic chalcones derived from 6-methoxyquinolin-3-amine show promising antileishmanial and antibacterial activities. Compounds like (2E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one exhibit significant activity against Leishmania parasites and various bacterial strains. []
Antituberculosis agents: Quinoline-TMC-207 derivatives synthesized from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline are under investigation for their potential as anti-TB drugs. [] Additionally, thieno[3,2-d]pyrimidin-4-amines have shown promising activity against Mycobacterium tuberculosis, further highlighting the potential of this scaffold in developing new antituberculosis therapies. []
Treatment of neurological disorders: IRL790, a novel dopamine transmission modulator, shows promise in preclinical studies for treating motor and psychiatric complications in Parkinson's disease. Its unique mechanism of action, targeting dopamine D3 receptors, makes it a potentially valuable therapeutic option. []
Biomedical device coatings: Electrochemical nitric oxide (NO) releasing systems based on copper(II)-tri(2-pyridylmethyl)amine mediated reduction of nitrite have shown promise in improving hemocompatibility and reducing bacterial biofilm formation on biomedical devices. This technology utilizes electrochemical principles to generate NO, a potent antimicrobial and antithrombotic agent, directly on the device surface. []
Sensitive detection of explosives: Electrochemiluminescence resonance energy transfer (ECRET) based on 6-methoxyquinolin-3-amine derivatives has been explored for the sensitive detection of explosives like TNT. The method relies on the formation of a TNT-amine complex that quenches the electrochemiluminescence signal of the sensing platform. []
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 83038-86-2